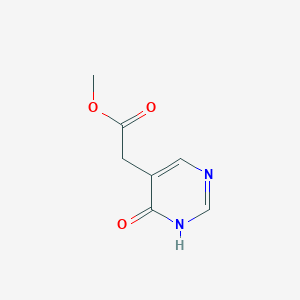Methyl 2-(4-hydroxypyrimidin-5-yl)acetate
CAS No.:
Cat. No.: VC15734356
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N2O3 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | methyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate |
| Standard InChI | InChI=1S/C7H8N2O3/c1-12-6(10)2-5-3-8-4-9-7(5)11/h3-4H,2H2,1H3,(H,8,9,11) |
| Standard InChI Key | LTACCNDJLQERCP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CN=CNC1=O |
Introduction
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is an organic compound belonging to the class of pyrimidine derivatives. Its structure consists of a hydroxypyrimidine ring substituted at the 5-position with a methyl acetate group. This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its potential applications in drug design and as an intermediate in various chemical syntheses.
Synthesis Pathway
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is typically synthesized through multi-step reactions involving pyrimidine precursors. A general pathway includes:
-
Starting Material: Pyrimidine derivatives such as 4-hydroxypyrimidine.
-
Acetylation Reaction: Introduction of the methyl acetate group at the 5-position using reagents like methyl bromoacetate under basic conditions.
-
Purification: The product is purified by recrystallization or chromatographic techniques.
Applications
The compound has potential applications in:
-
Pharmaceutical Chemistry:
-
It can serve as a building block for synthesizing bioactive molecules, particularly those targeting enzymes or receptors associated with pyrimidine metabolism.
-
Pyrimidine derivatives are known for their roles in antiviral, anticancer, and antimicrobial therapies.
-
-
Synthetic Organic Chemistry:
-
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate can act as an intermediate in the synthesis of more complex heterocyclic compounds.
-
Biological Relevance
While specific biological data for this compound is limited, its structural similarity to other hydroxypyrimidines suggests potential activities such as:
-
Enzyme Inhibition: Hydroxypyrimidines often inhibit enzymes like dihydrofolate reductase or thymidylate synthase, which are critical in nucleotide biosynthesis.
-
Antioxidant Properties: Hydroxyl groups on aromatic systems can contribute to radical scavenging activity.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies proton and carbon environments within the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups such as hydroxyl and ester groups. |
| High-Performance Liquid Chromatography (HPLC) | Ensures purity and quantifies the compound in mixtures. |
Safety and Handling
Although specific safety data for methyl 2-(4-hydroxypyrimidin-5-yl)acetate is unavailable, general precautions for handling organic esters and hydroxypyrimidines should be followed:
-
Use gloves, goggles, and lab coats during handling.
-
Store in a cool, dry place away from direct sunlight.
-
Avoid inhalation or ingestion; ensure proper ventilation when working with the compound.
Research Directions
Future research could focus on:
-
Biological Testing: Screening for antimicrobial, antiviral, or anticancer activities.
-
Derivatization: Modifying the hydroxyl or ester groups to create novel compounds with enhanced pharmacological properties.
-
Computational Studies: Using molecular docking to predict interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume